molecular formula C6H10O2 B1220169 alpha,alpha-Dimethyl-gamma-butyrolactone CAS No. 3709-08-8

alpha,alpha-Dimethyl-gamma-butyrolactone

Cat. No. B1220169
CAS RN: 3709-08-8
M. Wt: 114.14 g/mol
InChI Key: UPVAIJPDWVTFKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha,alpha-Dimethyl-gamma-butyrolactone involves various strategies, including the utilization of alpha-(X-substituted-methyl)-gamma,gamma-dimethyl-gamma-butyrolactones and alpha-(2-X-substituted-ethyl)-gamma,gamma-dimethyl-gamma-butyrolactones, where X represents a leaving group. These compounds undergo electrophilic reactions towards n-butylamine, indicating a two-stage elimination--Michael addition sequence, leading to the formation of alpha-methylene-gamma,gamma-dimethyl-gamma-butyrolactone, which further reacts with n-butylamine to yield specific substituted butyrolactones (Franot et al., 1994). Additionally, strategies for synthesizing alpha-methylene-gamma-butyrolactones starting from 4,4-dimethyldihydrofuran-2,3-dione have been described, with significant variation in antiproliferative properties against human tumor cell lines (Cateni et al., 2006).

Molecular Structure Analysis

The molecular structure and stereochemical aspects of alpha,alpha-Dimethyl-gamma-butyrolactone derivatives play a critical role in their reactivity and biological properties. For instance, the synthesis and characterization of various alpha-substituted gamma-butyrolactones have demonstrated the importance of molecular configuration on anticonvulsant actions, indicating the presence of a spectrum of activity similar to known anticonvulsants (Klunk et al., 1982).

Chemical Reactions and Properties

Alpha,alpha-Dimethyl-gamma-butyrolactone undergoes a range of chemical reactions, highlighting its electrophilic nature and capability to act as a Michael acceptor. This reactivity is pivotal for its contact allergenic potential, where electrophilic attack on nucleophilic sites on skin proteins leads to skin sensitization (Franot et al., 1994). Moreover, the synthesis of alpha-methylene-gamma-butyrolactones from different starting materials showcases the versatility of this compound in undergoing various synthetic transformations (Cateni et al., 2006).

Physical Properties Analysis

The volatility and dimerization behavior of gamma-butyrolactone derivatives, including alpha,alpha-Dimethyl-gamma-butyrolactone, have been studied, revealing the impact of molecular structure on these physical properties. The low volatility of cyclic esters like gamma-butyrolactone, compared to their open-chain analogs, is attributed to specific molecular interactions at the dimer level, which are enhanced at low temperatures (Hesse & Suhm, 2009).

Chemical Properties Analysis

The chemical behavior of alpha,alpha-Dimethyl-gamma-butyrolactone is characterized by its electrophilic nature and reactivity towards nucleophiles, making it a key moiety in various synthetic and biological contexts. Its role as a Michael acceptor is crucial in understanding its contact allergenic potential, while its synthesis from different precursors highlights the chemical versatility and potential for diverse chemical transformations (Franot et al., 1994); (Cateni et al., 2006).

Scientific Research Applications

Pharmacological Activities

  • Field : Pharmacology
  • Application : Gamma-butyrolactone is a five-membered lactone moiety and is one of the privileged structures of diverse natural products and biologically active small molecules . It has been broadly studied in the drug discovery field since it is one of the privileged structures of biologically active small molecules .
  • Methods : Synthetic methods for gamma-butyrolactone have received significant attention from synthetic and medicinal chemists for decades . Recent advances in the construction of gamma-butyrolactone are classified based on the bond formation in gamma-butyrolactone .
  • Results : Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .

Hydrogenation to Butanediol

  • Field : Chemical Engineering
  • Application : High-performance Cu catalysts were developed for the selective hydrogenation of gamma-butyrolactone (GBL) to 1,4-butanediol (BDO) .
  • Methods : Various catalysts were prepared by ammonia evaporation (AE) and impregnation (IM) methods with silica or MFI zeolite supports . The 5% Cu-SiO2-AE catalyst was found to be the best one .
  • Results : It exhibited 95% selectivity for BDO and 71% conversion of GBL after 2–8 h reaction at 200 °C and 4 MPa H2, with high stability in five-cycle runs .

Synthesis of Natural Products

  • Field : Organic Chemistry
  • Application : Gamma-butyrolactone is used in the total synthesis of natural products bearing gamma-butyrolactone scaffolds .
  • Methods : The construction of gamma-butyrolactone is classified based on the bond formation in gamma-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .
  • Results : The application to the total synthesis of natural products bearing gamma-butyrolactone scaffolds is described .

Recreational Drug

  • Field : Pharmacology
  • Application : In humans, gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug .
  • Methods : Gamma-butyrolactone is ingested orally and is rapidly converted into GHB by paraoxonase lactonases in the blood .
  • Results : The effects of GHB can include euphoria, increased sociability, sedation, and in higher doses, unconsciousness .

Intermediate in Chemical Production

  • Field : Industrial Chemistry
  • Application : Gamma-butyrolactone is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .
  • Methods : It is produced industrially by dehydrogenation of 1,4-butanediol .
  • Results : The resulting gamma-butyrolactone is a versatile intermediate, used to produce a wide variety of chemicals .

Synthetic Advances

  • Field : Organic Chemistry
  • Application : Gamma-butyrolactone has been broadly studied in the drug discovery field since it is one of the privileged structures of biologically active small molecules .
  • Methods : Recent advances in the construction of gamma-butyrolactone are classified based on the bond formation in gamma-butyrolactone .
  • Results : Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .

Safety And Hazards

Alpha,alpha-Dimethyl-gamma-butyrolactone is a combustible liquid . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

DL-alpha-Hydroxy-beta,beta-dimethyl-gamma-butyrolactone, a similar compound, may be used in the preparation of 3,5-dinitrobenzoyl-DL-pantolactone . This suggests potential future directions for the use of alpha,alpha-Dimethyl-gamma-butyrolactone in the synthesis of other compounds.

properties

IUPAC Name

3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVAIJPDWVTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190584
Record name 2,2-Dimethyl-4-butyrolactone
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

alpha,alpha-Dimethyl-gamma-butyrolactone

CAS RN

3709-08-8
Record name 2,2-Dimethyl-4-butyrolactone
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Record name alpha,alpha-dimethyl-gamma-butyrolactone
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Record name 2,2-Dimethyl-4-butyrolactone
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